molecular formula C152H257N43O44S2 B158304 Dermaseptin CAS No. 136033-70-0

Dermaseptin

Cat. No. B158304
M. Wt: 3455.1 g/mol
InChI Key: YFHLIDBAPTWLGU-CTKMSOPVSA-N
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Description

Dermaseptins are a family of peptides isolated from the skin of the frog genus Phyllomedusa . They are cationic and most have the potential to form amphipathic helices in water or when integrated with the lipid bilayer of the bacterial membrane . A novel dermaseptin peptide, named Dermaseptin-SS1 (SS1), was identified from a skin-secretion-derived cDNA library of the South/Central American tarsier leaf frog, Phyllomedusa tarsius .


Synthesis Analysis

Dermaseptins are synthesized from a skin-secretion-derived cDNA library of the South/Central American tarsier leaf frog, Phyllomedusa tarsius . The chemically synthesized peptide SS1 was found to be broadly effective against Gram-negative bacteria with low haemolytic activity in vitro . A designed synthetic analogue of SS1, named peptide 14V5K, showed lower salt sensitivity and more rapid bacteria killing compared to SS1 .


Molecular Structure Analysis

The sequence of the dermaseptins varies greatly but due to the presence of lysine residues all are cationic and most have the potential to form amphipathic helices in water or when integrated with the lipid bilayer of the bacterial membrane . According to previous reports, most dermaseptin peptides have a specific hinge structure because of the amino acid Glycine .


Chemical Reactions Analysis

Dermaseptins exert a lytic action on various microorganisms and have no considerable hemolytic effect except dermaseptin S4 (DS4) which exhibits a powerful cytotoxic effect . The N terminus of the native peptide was necessary for the antibacterial activity and the anti-proliferative effect of the peptide .


Physical And Chemical Properties Analysis

Dermaseptins are polycationic peptides isolated from the Hylid frogs, with antimicrobial effects against bacteria, parasites, protozoa, viruses in vitro . They are rich in basic amino acids with a high propensity to adopt an α-helical structure in a hydrophobic medium .

Scientific Research Applications

Antimicrobial Activity

Field

Microbiology

Application Summary

Dermaseptin has potent antimicrobial activity and a low possibility of inducing resistance, making it a potential candidate for treating multidrug-resistant bacterial infections .

Methods of Application

Dermaseptin-SS1 (SS1), a novel dermaseptin peptide, was identified from a skin-secretion-derived cDNA library of the South/Central American tarsier leaf frog, Phyllomedusa tarsius, using a ‘shotgun’ cloning strategy . The chemically synthesized peptide SS1 was tested against Gram-negative bacteria in vitro .

Results

SS1 was found to be broadly effective against Gram-negative bacteria with low haemolytic activity in vitro . A designed synthetic analogue of SS1, named peptide 14V5K, showed lower salt sensitivity and more rapid bacteria killing compared to SS1 .

Anti-Tumor Activity

Field

Oncology

Application Summary

Dermaseptin has demonstrated anti-tumor effects in vitro . It shows activity against several human cancer types .

Methods of Application

The anti-tumor activity of Dermaseptin and its analogues was tested against lung cancer cell lines .

Results

The antiproliferative activity of SS1 and its analogues against lung cancer cell lines was found to be significant .

Antiparasitic Activity

Field

Parasitology

Application Summary

Dermaseptin has shown effectiveness against parasites . This makes it a potential candidate for the development of new antiparasitic drugs .

Methods of Application

The antiparasitic activity of Dermaseptin and its analogues was tested in vitro against various parasites .

Results

Dermaseptin and its analogues showed significant antiparasitic activity in vitro .

Antiviral Activity

Field

Virology

Application Summary

Dermaseptin has demonstrated antiviral effects in vitro . It shows activity against several types of viruses .

Methods of Application

The antiviral activity of Dermaseptin and its analogues was tested against various viruses in vitro .

Results

Dermaseptin and its analogues showed significant antiviral activity in vitro .

Immunomodulatory Effects

Field

Immunology

Application Summary

Dermaseptin has been found to have immunomodulatory effects . This means it can modify the immune response or the functioning of the immune system .

Methods of Application

The immunomodulatory activity of Dermaseptin and its analogues was tested in vitro .

Results

Dermaseptin and its analogues showed significant immunomodulatory activity in vitro .

Antifungal Activity

Field

Mycology

Application Summary

Dermaseptin has demonstrated antifungal effects in vitro . It shows activity against several types of fungi .

Methods of Application

The antifungal activity of Dermaseptin and its analogues was tested against various fungi in vitro .

Results

Dermaseptin and its analogues showed significant antifungal activity in vitro .

Future Directions

Future research should focus on further clarification of the mechanisms of action, the effectiveness of Dermaseptins against several cancer cell lines, and their applicability in humans .

properties

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHLIDBAPTWLGU-CTKMSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C152H257N43O44S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3455.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dermaseptin

CAS RN

136212-91-4
Record name Dermaseptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136212914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
4,450
Citations
P Nicolas, C El Amri - Biochimica et Biophysica Acta (BBA)-Biomembranes, 2009 - Elsevier
… Dermaseptin gene superfamily evolution is characterized by repeated gene duplications … peptides of the dermaseptin and plasticin families, as well as those of dermaseptin S9, an …
Number of citations: 157 www.sciencedirect.com
M Amiche, AA Seon, TN Pierre, P Nicolas - FEBS letters, 1999 - Elsevier
Preprodermaseptins are a group of antimicrobial peptide precursors found in the skin of a variety of frog species. Precursors of this family have very similar N-terminal preprosequences …
Number of citations: 125 www.sciencedirect.com
A Mor, P Nicolas - Journal of Biological Chemistry, 1994 - Elsevier
… dermaseptin sequence maybe eg dermaseptin-(l-18), and still substantially shortened, 1938 Structure-Function Relationship of Dermaseptin … and CD spectra of dermaseptin, residues 1-…
Number of citations: 207 www.sciencedirect.com
AJ De Lucca, JM Bland, TJ Jacks, C Grimm… - Medical …, 1998 - academic.oup.com
… In vitro fungicidal properties of cecropin B and dermaseptin … ·0 µ m, respectively, while dermaseptin gave LD 50 values of 4·0… oxysporum conidia, while dermaseptin did not reduce either …
Number of citations: 113 academic.oup.com
H van Zoggel, G Carpentier, C Dos Santos… - 2012 - journals.plos.org
Recently, we have found that the skin secretions of the Amazonian tree frog Phyllomedusa bicolor contains molecules with antitumor and angiostatic activities and identified one of them …
Number of citations: 84 journals.plos.org
M Abed, KAL Zoubi, M Theurer… - Basic & clinical …, 2013 - Wiley Online Library
… Dermaseptin, an antimicrobial peptide participating in the … Dermaseptin has previously been shown to trigger haemolysis… This study explored whether dermaseptin modifies [Ca 2+ ] i …
Number of citations: 46 onlinelibrary.wiley.com
A Mor, M Amiche, P Nicolas - Biochemistry, 1994 - ACS Publications
… sequence alignment of dermaseptin b and dermaseptin s, a … No other significant similarity was found between dermaseptin b … The synthetic replicates of dermaseptin b and adenoregulin …
Number of citations: 145 pubs.acs.org
D Shi, X Hou, L Wang, Y Gao, D Wu, X Xi, M Zhou… - Toxins, 2016 - mdpi.com
… dermaseptin peptides, the research on their anticancer activity has been limited, with only two members of this family—dermaseptin … dermaseptins—dermaseptin-PD-1 and dermaseptin-…
Number of citations: 42 www.mdpi.com
S Navon-Venezia, R Feder, L Gaidukov… - Antimicrobial agents …, 2002 - Am Soc Microbiol
Derivatives of the cytotoxic peptide dermaseptin S4 have recently emerged as potential antimicrobial agents. Here, we report on the antibacterial properties of three derivatives with …
Number of citations: 163 journals.asm.org
R Feder, A Dagan, A Mor - Journal of Biological Chemistry, 2000 - ASBMB
… dermaseptin S4, whereas K 4 -S4 and K 4 K 20 -S4 were clearly less aggregated. Overall, the data indicated that N-terminal domain interaction between dermaseptin … of dermaseptin S4…
Number of citations: 210 www.jbc.org

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